4-(4-Benzyloxyphenyl)benzonitrile
Overview
Description
4-(4-Benzyloxyphenyl)benzonitrile is a chemical compound belonging to the benzonitrile family, characterized by a benzene ring linked to a nitrile group. This compound serves as a core for various derivatives with diverse applications in fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzonitriles, including 4-(4-Benzyloxyphenyl)benzonitrile, typically involves the conversion of benzoic acids to their corresponding chlorides, followed by reaction with amides and subsequent dehydration. One method involves reacting benzoyl chloride with an alkanesulphonamide and phosphorus pentachloride under controlled conditions . Another green synthesis approach uses ionic liquids as recycling agents, eliminating the need for metal salt catalysts and simplifying the separation process .
Industrial Production Methods: Industrial production methods for benzonitriles often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Benzyloxyphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: Benzylic oxidation to form benzoic acids.
Reduction: Reduction of nitrile groups to amines.
Substitution: Electrophilic aromatic substitution reactions such as nitration and Friedel-Crafts acylation
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).
Major Products:
Oxidation: Benzoic acids.
Reduction: Benzylamines.
Substitution: Nitrobenzenes and acylated benzenes.
Scientific Research Applications
4-(4-Benzyloxyphenyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials for organic electronics and optoelectronic devices
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxyphenyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- 4-Benzyloxybenzonitrile
- 4-Phenylbenzonitrile
- 4-Methoxybenzonitrile
Comparison: 4-(4-Benzyloxyphenyl)benzonitrile is unique due to its specific benzyloxy substitution, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c21-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-15-17-4-2-1-3-5-17/h1-13H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKDFMBBVRNDIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602453 | |
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117571-49-0 | |
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.